1-(3-methoxyphenyl)-4-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine
CAS No.: 892767-94-1
Cat. No.: VC4925284
Molecular Formula: C16H13N7O2
Molecular Weight: 335.327
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 892767-94-1 |
|---|---|
| Molecular Formula | C16H13N7O2 |
| Molecular Weight | 335.327 |
| IUPAC Name | 3-(3-methoxyphenyl)-5-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)triazol-4-amine |
| Standard InChI | InChI=1S/C16H13N7O2/c1-24-12-4-2-3-11(9-12)23-14(17)13(20-22-23)16-19-15(21-25-16)10-5-7-18-8-6-10/h2-9H,17H2,1H3 |
| Standard InChI Key | GIBFJCPUILIDER-UHFFFAOYSA-N |
| SMILES | COC1=CC=CC(=C1)N2C(=C(N=N2)C3=NC(=NO3)C4=CC=NC=C4)N |
Introduction
Chemical Identification and Structural Features
Molecular Composition and Nomenclature
The compound’s IUPAC name, 1-(3-methoxyphenyl)-4-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine, systematically describes its structure:
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A 1,2,3-triazole core substituted at position 1 with a 3-methoxyphenyl group and at position 4 with a 3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl moiety.
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An amino group (-NH2) occupies position 5 of the triazole ring.
The molecular formula is C16H12N7O2 (calculated based on structural analogs ), with a theoretical molecular weight of 350.32 g/mol. Notably, a closely related chloro-substituted analog (CAS 892768-42-2) has a molecular weight of 369.77 g/mol, differing by the presence of a chlorine atom.
Spectral and Stereochemical Data
While experimental spectral data for this exact compound are unavailable, inferences can be drawn from similar structures:
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IR Spectroscopy: Expected absorption bands include:
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1H-NMR: Key signals would involve:
The stereoelectronic effects of the methoxy group and pyridyl-oxadiazole system likely influence the compound’s planarity and intermolecular interactions .
Synthetic Pathways and Optimization
Retrosynthetic Analysis
The compound can be dissected into three key building blocks:
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3-Methoxyphenyl-1H-1,2,3-triazol-5-amine: Synthesized via Cu-catalyzed azide-alkyne cycloaddition (CuAAC) between 3-methoxyphenyl azide and propargyl amine.
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3-(Pyridin-4-yl)-1,2,4-oxadiazole: Formed through cyclization of pyridine-4-carboxamide with hydroxylamine under acidic conditions.
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Coupling Strategy: A Suzuki-Miyaura cross-coupling or nucleophilic aromatic substitution may link the triazole and oxadiazole units .
Stepwise Synthesis Protocol
Step 1: Synthesis of 3-Methoxyphenyl-1H-1,2,3-triazol-5-amine
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React 3-methoxyaniline with sodium nitrite/HCl to form the diazonium salt, followed by treatment with sodium azide to yield 3-methoxyphenyl azide.
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Perform CuAAC with propargyl amine in DMF/H2O (1:1) at 60°C for 12 hours .
Step 2: Preparation of 3-(Pyridin-4-yl)-1,2,4-oxadiazole
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Condense pyridine-4-carbonitrile with hydroxylamine hydrochloride in ethanol/water (reflux, 6 hours) to form amidoxime.
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Cyclize the amidoxime with ethyl chlorooxoacetate in dichloromethane (0°C to RT, 24 hours) .
Step 3: Final Coupling
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Employ Buchwald-Hartwig amination or Ullmann coupling to attach the oxadiazole subunit to the triazole core. Purify via column chromatography (SiO2, ethyl acetate/hexane gradient) .
Physicochemical Properties and Stability
Thermodynamic Parameters
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Melting Point: Estimated >200°C (decomposition likely due to thermal instability of oxadiazole rings).
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Solubility: Low aqueous solubility (<0.1 mg/mL) predicted due to aromaticity; moderate solubility in DMSO or DMF.
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LogP: Calculated (ChemAxon) logP = 1.8, indicating moderate lipophilicity suitable for blood-brain barrier penetration .
Stability Profile
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Photostability: Susceptible to UV-induced degradation of the oxadiazole ring; storage in amber vials recommended.
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Hydrolytic Stability: Oxadiazole may hydrolyze under strongly acidic (pH <2) or basic (pH >10) conditions .
Research Gaps and Future Directions
Unexplored Domains
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Catalytic Applications: Potential as ligand in transition-metal complexes for asymmetric synthesis.
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Polymer Chemistry: Incorporation into conjugated polymers for optoelectronic devices.
Recommended Studies
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